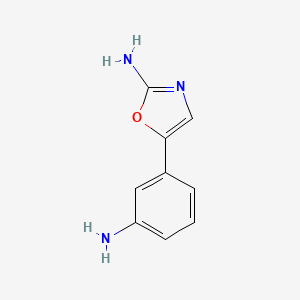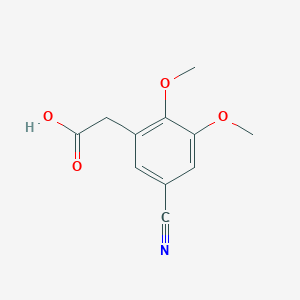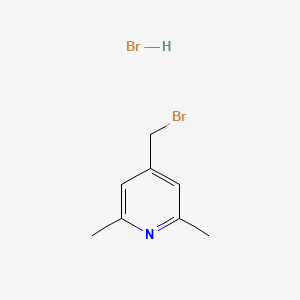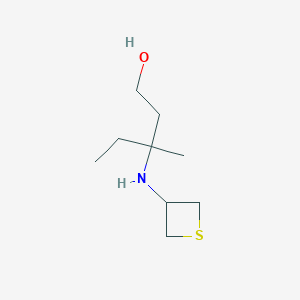![molecular formula C8H15NO B13009060 Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B13009060.png)
Octahydro-1H-pyrano[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-pyrano[3,4-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyran ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-pyrano[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides the desired product with moderate to good yields and involves a sequential opening/closing cascade reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of scalable and efficient catalytic processes, such as those involving solid acid catalysts, is likely to be employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-1H-pyrano[3,4-b]pyridine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce fully saturated derivatives.
Aplicaciones Científicas De Investigación
Octahydro-1H-pyrano[3,4-b]pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of Octahydro-1H-pyrano[3,4-b]pyridine involves its interaction with specific molecular targets and pathways within biological systems
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Octahydro-1H-pyrano[3,4-b]pyridine include:
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and are known for their diverse biological activities.
Pyrrolo[3,4-b]pyridines: These compounds also feature a fused ring system and are studied for their potential therapeutic applications.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of both pyridine and pyran rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-5-10-6-8(7)9-4-1/h7-9H,1-6H2 |
Clave InChI |
AWUHIBIWUREKQK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCOCC2NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


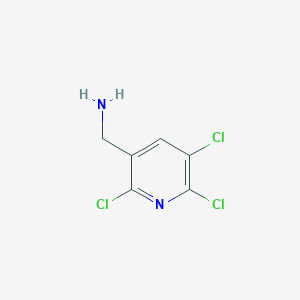

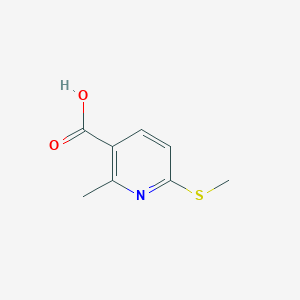
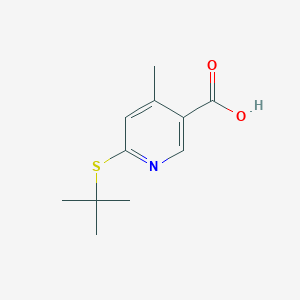

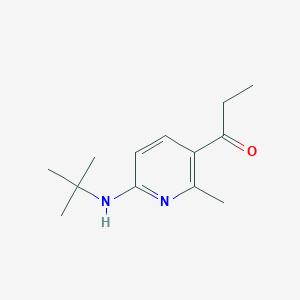

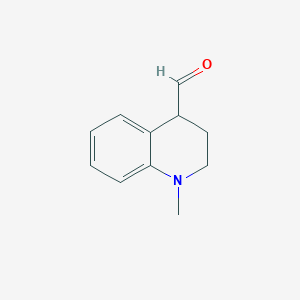
![2-Hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid](/img/structure/B13009053.png)
